(6-cyclopropyl-1-ethyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanol
Overview
Description
“(6-cyclopropyl-1-ethyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanol” is a chemical compound with the molecular formula C11H15N3O. It is used for pharmaceutical testing .
Synthesis Analysis
The synthesis of imidazole-containing compounds, such as “(6-cyclopropyl-1-ethyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanol”, is a topic of ongoing research . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is known as 1, 3-diazole and is an important synthon in the development of new drugs .Molecular Structure Analysis
The molecular structure of “(6-cyclopropyl-1-ethyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanol” consists of 11 carbon atoms, 15 hydrogen atoms, 3 nitrogen atoms, and 1 oxygen atom.Chemical Reactions Analysis
Imidazole-containing compounds, such as “(6-cyclopropyl-1-ethyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanol”, have a broad range of chemical and biological properties . They show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .Physical And Chemical Properties Analysis
The molecular weight of “(6-cyclopropyl-1-ethyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanol” is 205.26 g/mol. More specific physical and chemical properties are not available in the current literature.Scientific Research Applications
Synthesis and Antimicrobial Activity
Heterocyclic compounds similar to the one inquired about have been synthesized and evaluated for their antimicrobial and anticancer activities. For instance, novel pyrazole derivatives with antimicrobial and anticancer potential have been developed, demonstrating significant biological activities. These compounds were synthesized from related chemical precursors, characterized using various spectroanalytical techniques, and evaluated for their efficacy against different microbial strains and cancer cell lines, underscoring the importance of such compounds in developing new therapeutic agents (Hafez, El-Gazzar, & Al-Hussain, 2016).
Antioxidant Properties
Research into the antioxidant properties of heterocyclic compounds reveals that specific derivatives exhibit high antioxidant activity. This is assessed using assays like the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, indicating their potential use in mitigating oxidative stress-related conditions. Such studies contribute to understanding the chemical foundations of antioxidant activity and its relationship with the structural features of heterocyclic compounds, providing a basis for the development of novel antioxidants (Bassyouni et al., 2012).
Molecular Docking and Drug Design
The application of molecular docking studies to heterocyclic compounds, including those resembling "(6-cyclopropyl-1-ethyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanol", is a critical aspect of modern drug discovery. These studies help in understanding the interaction between such compounds and biological targets, facilitating the design of more effective and selective drugs. By modeling the binding of these compounds to specific enzymes or receptors, researchers can predict their therapeutic potential and optimize their properties for clinical applications (Katariya, Vennapu, & Shah, 2021).
Future Directions
The development of new drugs using imidazole-containing compounds, such as “(6-cyclopropyl-1-ethyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanol”, is a promising area of research . These compounds have shown a broad range of biological activities, making them potential candidates for the development of new therapeutic agents .
properties
IUPAC Name |
(6-cyclopropyl-1-ethylimidazo[1,2-b]pyrazol-7-yl)methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O/c1-2-13-5-6-14-11(13)9(7-15)10(12-14)8-3-4-8/h5-6,8,15H,2-4,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUQLSNJZJLPCCK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CN2C1=C(C(=N2)C3CC3)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(6-cyclopropyl-1-ethyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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